molecular formula C10H15F3N2O2S B14488015 N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide CAS No. 65891-99-8

N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B14488015
CAS No.: 65891-99-8
M. Wt: 284.30 g/mol
InChI Key: IILULWNXJCXUTN-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is a synthetic compound with a unique structure that includes a thiazolidine ring, a trifluoroacetyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-methylpropylamine with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with a thiazolidine-4-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Alanine, N-(trifluoroacetyl)-, 2-methylpropyl ester: This compound shares the trifluoroacetyl group and a similar structure but differs in the ester functionality.

    N-Isobutyl (E,E)-2,4-decadienamide: Another compound with a similar N-(2-Methylpropyl) group but with different functional groups and applications.

Uniqueness

N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is unique due to its combination of a thiazolidine ring and a trifluoroacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65891-99-8

Molecular Formula

C10H15F3N2O2S

Molecular Weight

284.30 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C10H15F3N2O2S/c1-6(2)3-14-8(16)7-4-18-5-15(7)9(17)10(11,12)13/h6-7H,3-5H2,1-2H3,(H,14,16)

InChI Key

IILULWNXJCXUTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CSCN1C(=O)C(F)(F)F

Origin of Product

United States

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